

In-Depth Technical Guide: 4-(Piperidin-1-yl)butan-2-one Hydrochloride

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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)butan-2-one
hydrochloride

Cat. No.: B1290660

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **4-(Piperidin-1-yl)butan-2-one hydrochloride** (CAS No: 6631-71-6). The document collates available data on its chemical structure, identifiers, and computed properties. The general synthetic route is described, although a detailed experimental protocol is not widely available in the public domain. Notably, there is a significant lack of publicly accessible experimental data regarding its precise physicochemical properties, such as melting and boiling points, as well as its spectroscopic characteristics. Furthermore, no specific biological activity or signaling pathways have been attributed to this compound in published literature, precluding the visualization of its mechanism of action. This guide serves to summarize the existing knowledge and highlight areas where further research is required.

Chemical Properties and Identifiers

4-(Piperidin-1-yl)butan-2-one hydrochloride is a piperidine-containing ketone, typically available as a solid. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to its free base.

Data Presentation

The following table summarizes the available quantitative and qualitative data for **4-(Piperidin-1-yl)butan-2-one hydrochloride** and its corresponding free base. It is important to note that much of the available data for the hydrochloride salt is predicted rather than experimentally determined.

Property	Value	Source
IUPAC Name	4-(piperidin-1-yl)butan-2-one;hydrochloride	
CAS Number	6631-71-6	[1]
Molecular Formula	C ₉ H ₁₈ ClNO	[2]
Molecular Weight	191.70 g/mol	[2]
Canonical SMILES	CC(=O)CCN1CCCCC1.Cl	[1]
InChI	InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H	[1]
Purity	≥95% (Commercially available)	[1]
Boiling Point	236.4°C at 760 mmHg (Predicted for free base)	[3]
Density	0.939 g/cm ³ (Predicted for free base)	[3]
LogP (Predicted)	1.085	[1]

Note: Experimental values for melting point, boiling point, pKa, and specific solubility for the hydrochloride salt are not readily available in the reviewed literature.

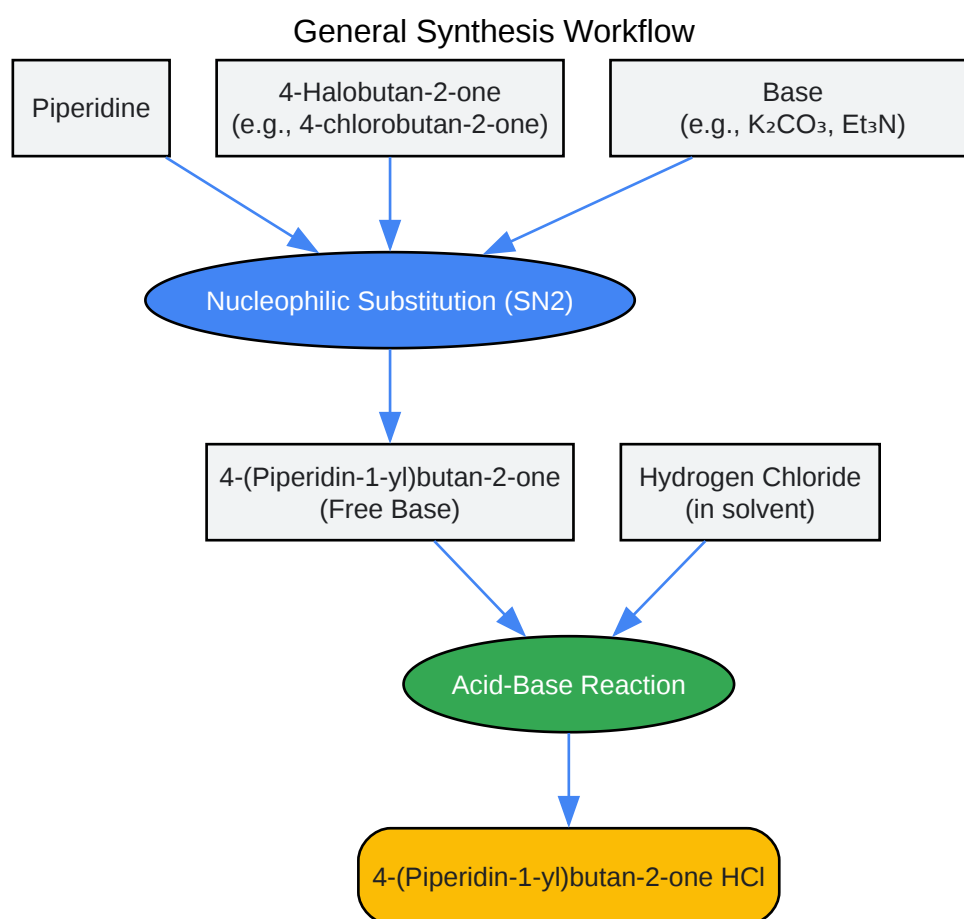
Synthesis and Experimental Protocols

The primary synthetic route to 4-(Piperidin-1-yl)butan-2-one is a nucleophilic substitution reaction.[4] The hydrochloride salt is subsequently formed by reacting the free base with hydrochloric acid.

General Synthesis Method

The synthesis involves the reaction of piperidine with a 4-halobutan-2-one, such as 4-chlorobutan-2-one. In this SN₂ reaction, the nucleophilic nitrogen atom of the piperidine ring attacks the electrophilic carbon of the butanone derivative, displacing the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which drives the reaction to completion. The resulting free base, 4-(piperidin-1-yl)butan-2-one, can then be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol.

Logical Workflow of Synthesis:



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Caption: General synthesis workflow for **4-(Piperidin-1-yl)butan-2-one hydrochloride**.

Note: A detailed experimental protocol with specific quantities, reaction conditions (temperature, time), and purification methods for the hydrochloride salt is not available in the public domain. Commercial suppliers provide the compound, but their proprietary synthesis methods are not disclosed.

Spectroscopic Data

While NMR spectroscopy is a standard method for the structural elucidation of such compounds, experimentally obtained spectra for **4-(Piperidin-1-yl)butan-2-one hydrochloride** are not present in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR Spectra: Experimentally determined ¹H and ¹³C NMR data for **4-(Piperidin-1-yl)butan-2-one hydrochloride** are not available in the public literature. Predicted chemical shifts for the free base suggest the presence of signals corresponding to the piperidine ring protons and the butanone moiety protons. However, the protonation of the piperidine nitrogen in the hydrochloride salt would be expected to cause significant downfield shifts of the adjacent protons and carbons.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases reveals no specific studies on the biological activity, mechanism of action, or associated signaling pathways for **4-(Piperidin-1-yl)butan-2-one hydrochloride**. While the piperidin-4-one scaffold is known to be a versatile intermediate in the synthesis of various pharmacologically active compounds, including anticancer and anti-HIV agents, the specific biological function of this particular molecule has not been reported.^[5]

Due to the absence of this information, no signaling pathway or experimental workflow diagrams can be generated.

Safety and Handling

Based on available safety data sheets, **4-(Piperidin-1-yl)butan-2-one hydrochloride** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

4-(Piperidin-1-yl)butan-2-one hydrochloride is a chemical compound for which basic identifiers and some predicted properties are known. It serves as a potential building block in synthetic and medicinal chemistry. However, there is a significant lack of publicly available, experimentally verified data concerning its physicochemical properties, detailed synthetic protocols, and spectroscopic data. Crucially for drug development professionals, its biological activity and mechanism of action remain uninvestigated in the public domain. This technical guide consolidates the available information and underscores the need for further experimental characterization to fully understand the properties and potential applications of this compound.

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